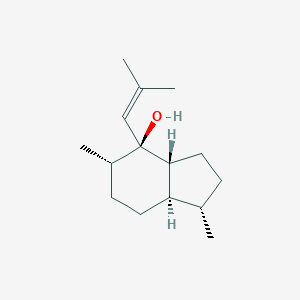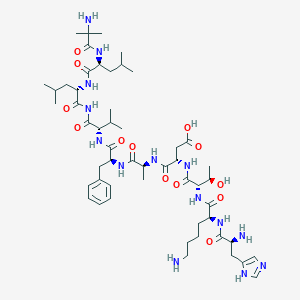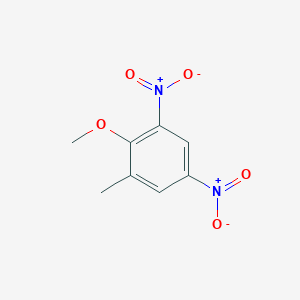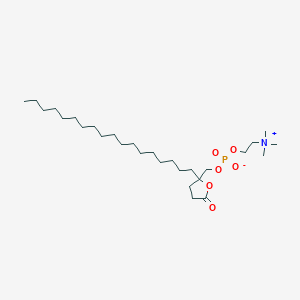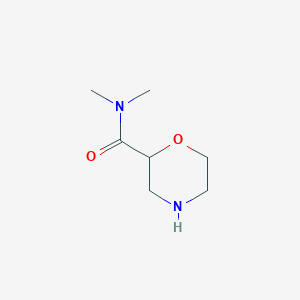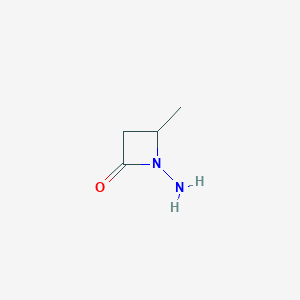
1-Amino-4-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methylazetidin-2-one, also known as S-4-carboxy-2-pyrrolidinone, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and antiviral activity.
Mecanismo De Acción
The exact mechanism of action of 1-Amino-4-methylazetidin-2-one in cancer cells is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Efectos Bioquímicos Y Fisiológicos
Apart from its anticancer activity, 1-Amino-4-methylazetidin-2-one has also been reported to exhibit neuroprotective activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Amino-4-methylazetidin-2-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-Amino-4-methylazetidin-2-one. One of the most promising areas of research is the development of targeted anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to identify potential biomarkers for patient selection. Furthermore, the development of more efficient synthesis methods and formulations that improve the solubility and bioavailability of this compound is also an important area of research.
Métodos De Síntesis
The synthesis of 1-Amino-4-methylazetidin-2-one can be achieved through the condensation of L-proline with methyl acrylate followed by the cyclization of the resulting intermediate with sodium hydride. This method has been reported to yield the compound in good to excellent yields with high purity.
Aplicaciones Científicas De Investigación
1-Amino-4-methylazetidin-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Propiedades
Número CAS |
130065-26-8 |
|---|---|
Nombre del producto |
1-Amino-4-methylazetidin-2-one |
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1-amino-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-4(7)6(3)5/h3H,2,5H2,1H3 |
Clave InChI |
PAZHNMIIJZACRG-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N1N |
SMILES canónico |
CC1CC(=O)N1N |
Sinónimos |
2-Azetidinone,1-amino-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





